3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione
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Overview
Description
ML407 is a chemical compound known for its role as an inducer of apoptosis in cryptococcus yeast cells . The compound has a molecular formula of C19H22N2OS and a molecular weight of 326.46 g/mol . It is primarily used in scientific research and has shown significant potential in various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML407 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the formation of the core structure followed by functional group modifications to achieve the desired compound .
Industrial Production Methods
Industrial production of ML407 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
ML407 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML407 can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs with different functional groups .
Scientific Research Applications
ML407 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Employed in research on yeast cell apoptosis and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating fungal infections.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of ML407 involves inducing apoptosis in cryptococcus yeast cells. The compound interacts with specific molecular targets and pathways, leading to programmed cell death. The exact molecular targets and pathways are still under investigation, but it is believed that ML407 disrupts cellular processes essential for yeast cell survival .
Comparison with Similar Compounds
Similar Compounds
ML408: Another apoptosis inducer with a slightly different molecular structure.
ML409: Known for its role in inducing cell death in different yeast strains.
ML410: A compound with similar biological activity but different chemical properties.
Uniqueness
Its distinct molecular structure and mechanism of action set it apart from other similar compounds .
Properties
Molecular Formula |
C19H22N2OS |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C19H22N2OS/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)20-19(21)23/h4-9,12-13H,10-11H2,1-3H3,(H,20,23) |
InChI Key |
FEHKMRKXIVBAPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3NC2=S |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3NC2=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML407; ML-407; ML 407; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.